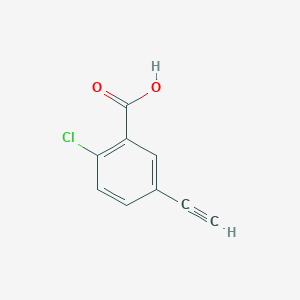

2-Chloro-5-ethynylbenzoic acid

Overview

Description

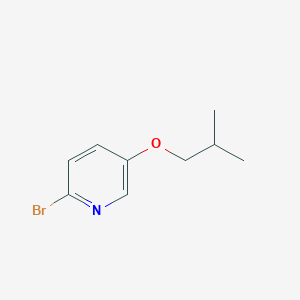

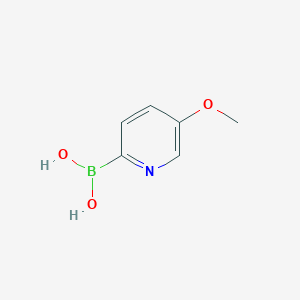

2-Chloro-5-ethynylbenzoic acid is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-ethynylbenzoic acid is 1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) .Physical And Chemical Properties Analysis

2-Chloro-5-ethynylbenzoic acid is a powder in physical form . It has a molecular weight of 180.59 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Thermoresponsive Materials

The thermoresponsive properties of poly(4‘-ethynylbenzo-15-crown-5) highlight the potential for 2-Chloro-5-ethynylbenzoic acid derivatives in creating materials with chiral on−off switching capabilities. These materials exhibit significant changes in their chiroptical properties in response to temperature variations, suggesting applications in smart materials and sensors (Sakai et al., 2006).

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, demonstrates the versatility of chloro-ethynylbenzoic acids in heterocyclic oriented synthesis (HOS). This compound serves as a multireactive building block for synthesizing various nitrogenous heterocycles, indicating the potential of 2-Chloro-5-ethynylbenzoic acid in drug discovery and material science (Křupková et al., 2013).

Dye-Sensitized Solar Cells (DSSCs)

The study on electron-acceptors in phenanthrocarbazole dye-sensitized solar cells reveals the importance of ethynylbenzoic acid derivatives in improving energy levels, light-harvesting abilities, and cell stability. This suggests that 2-Chloro-5-ethynylbenzoic acid could be significant in designing efficient DSSCs with high power conversion efficiencies (Yang et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based dendrimers containing ethynylbenzene cores, related to 2-Chloro-5-ethynylbenzoic acid, show high fluorescence and stability, making them potential blue-emitting materials for OLEDs. This underscores the role of ethynylbenzoic acid derivatives in developing advanced optoelectronic devices (Adhikari et al., 2007).

Polymer Science

The thermal solid-state polymerization of p-ethynylbenzoic acid, a related compound, results in poly(phenylacetylene) derivatives. This process highlights the potential of 2-Chloro-5-ethynylbenzoic acid in the synthesis of new polymeric materials with unique structural and electronic properties (Njus et al., 2005).

Safety And Hazards

The safety information for 2-Chloro-5-ethynylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment .

properties

IUPAC Name |

2-chloro-5-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUQADDBNAJCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-ethynylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-amino]acetic acid](/img/structure/B3084733.png)

![[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084751.png)

![[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084754.png)

![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)